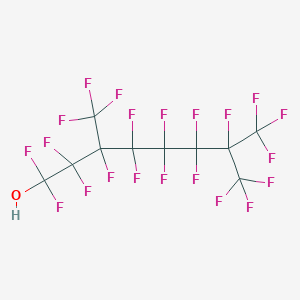
Perfluoro-3,7-dimethyl-1-octanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perfluoro-3,7-dimethyl-1-octanol is a fluorinated alcohol with the molecular formula C10H3F19O. It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. This compound is often used in various industrial applications due to its ability to repel water and oil, making it valuable in the production of coatings and surfactants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of perfluoro-3,7-dimethyl-1-octanol typically involves the fluorination of organic precursors. One common method is the electrochemical fluorination of 3,7-dimethyl-1-octanol in the presence of hydrogen fluoride. This process results in the substitution of hydrogen atoms with fluorine atoms, producing the desired perfluorinated compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale electrochemical fluorination reactors. These reactors are designed to handle the highly reactive nature of hydrogen fluoride and ensure the efficient conversion of the starting material to the perfluorinated product. The reaction conditions typically include temperatures ranging from -20°C to 0°C and the use of nickel or steel electrodes .
Análisis De Reacciones Químicas
Types of Reactions
Perfluoro-3,7-dimethyl-1-octanol is relatively inert due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:
Reduction: Reduction reactions are less common due to the stability of the carbon-fluorine bonds.
Substitution: Nucleophilic substitution reactions can occur, but they require harsh conditions and strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Substitution: Strong nucleophiles such as sodium amide (NaNH2) under high temperatures and pressures.
Major Products Formed
Oxidation: Perfluoro-3,7-dimethyl-1-octanoic acid
Substitution: Various substituted perfluoroalkyl compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Perfluoro-3,7-dimethyl-1-octanol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of perfluoro-3,7-dimethyl-1-octanol is primarily based on its ability to interact with hydrophobic and hydrophilic surfaces. The fluorinated tail repels water and oil, while the hydroxyl group can form hydrogen bonds with other molecules. This dual functionality allows it to act as an effective surfactant and stabilizer in various applications .
Comparación Con Compuestos Similares
Similar Compounds
- Perfluoro-1-octanol
- Perfluoro-2-methyl-1-octanol
- Perfluoro-3,6-dioxa-4-methyl-7-octanol
Uniqueness
Perfluoro-3,7-dimethyl-1-octanol is unique due to its specific molecular structure, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring both water and oil repellency. Additionally, its high thermal stability and resistance to chemical reactions make it suitable for use in harsh environments .
Propiedades
Fórmula molecular |
C10HF21O |
|---|---|
Peso molecular |
536.08 g/mol |
Nombre IUPAC |
1,1,2,2,3,4,4,5,5,6,6,7,8,8,8-pentadecafluoro-3,7-bis(trifluoromethyl)octan-1-ol |
InChI |
InChI=1S/C10HF21O/c11-1(7(21,22)23,5(17,18)10(30,31)32)3(13,14)6(19,20)4(15,16)2(12,8(24,25)26)9(27,28)29/h32H |
Clave InChI |
BZPYGJLVVCRAAT-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(C(C(O)(F)F)(F)F)(C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


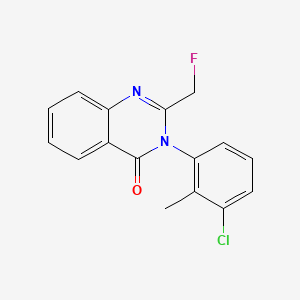
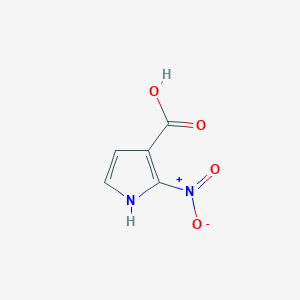


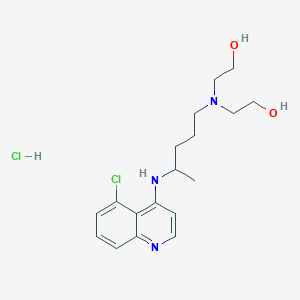

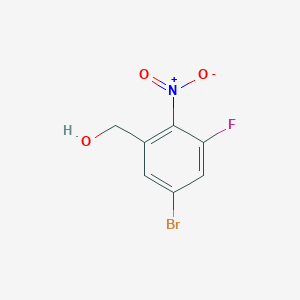

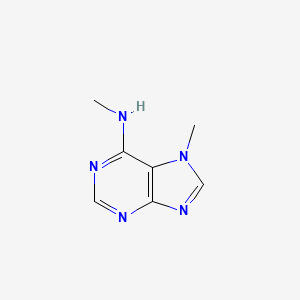
![(4S,5S)-4-hydroxy-5-[(4R,5S)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid](/img/structure/B12845927.png)
![4-Chloro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B12845928.png)
![4-(Benzyloxy)-2'-chloro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12845930.png)


